molecular formula C8H6BrN3O B3211484 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-65-3

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3211484
CAS No.: 109060-65-3
M. Wt: 240.06 g/mol
InChI Key: LNDBYEJRHXWCOG-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 109060-65-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. As a member of the 1,3,4-oxadiazole family, this compound features a brominated aromatic system, making it a versatile intermediate for synthesizing more complex molecules. Researchers value this scaffold for its broad spectrum of biological activities. 1,3,4-oxadiazole derivatives are extensively documented in scientific literature for their potent antibacterial and antifungal properties . These derivatives have also demonstrated a wide range of other pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects, highlighting their utility in developing new therapeutic agents . The compound serves as a crucial precursor in synthesizing novel molecular hybrids, such as conjugates with other bioactive ring systems, which are evaluated for their efficacy against various bacterial strains and their potential to act as enzyme inhibitors through molecular docking studies . Supplied for research applications, this compound requires storage in a cool, dark place under an inert atmosphere . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDBYEJRHXWCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Historical and Contemporary Approaches to 1,3,4-Oxadiazole (B1194373) Synthesis

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with methods evolving from classical, often harsh, conditions to more sophisticated and milder contemporary approaches. Historically, the cyclodehydration of 1,2-diacylhydrazines using strong dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid was a common route. Another classical approach involves the oxidative cyclization of N-acylhydrazones, which are intermediates formed from the condensation of acylhydrazides and aldehydes. Oxidizing agents such as bromine in acetic acid, mercuric oxide, and potassium permanganate (B83412) were frequently employed.

Contemporary methods have focused on improving efficiency, yields, and substrate scope while reducing the environmental impact. These modern techniques include:

One-pot synthesis: Combining carboxylic acids and acid hydrazides directly to form the oxadiazole ring, often facilitated by coupling agents or mild dehydrating agents.

Metal-catalyzed reactions: Various transition metals, such as copper and palladium, have been used to catalyze the formation of the oxadiazole ring through different mechanisms, including oxidative C-H functionalization.

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.

Iodine-mediated cyclization: Molecular iodine has emerged as a versatile and mild catalyst for the oxidative cyclization of acylhydrazones or for one-pot reactions from hydrazides and aldehydes.

These varied approaches provide a robust toolkit for chemists, allowing for the selection of a synthetic route based on the availability of starting materials, desired functional group tolerance, and scalability.

Table 1: Comparison of Synthetic Methods for 1,3,4-Oxadiazole Core
MethodKey Reagents/ConditionsAdvantagesDisadvantagesReference
Cyclodehydration of DiacylhydrazinesPOCl₃, SOCl₂, PPA, TsClWell-established, versatileHarsh conditions, corrosive reagents
Oxidative Cyclization of AcylhydrazonesBr₂, HgO, KMnO₄, I₂, NCSGood yields, applicable to diverse substratesRequires pre-formed hydrazone, use of toxic oxidants
From Carboxylic Acids & HydrazidesHATU, Burgess reagent, TCCAOne-pot procedure, good to excellent yieldsMay require specific coupling agents
From Hydrazides & OrthoestersTriethyl orthoesters, microwave, catalysts (e.g., Nafion)Good yields, can be performed solvent-freeLimited by availability of orthoesters
From AcylthiosemicarbazidesI₂, HgO, 1,3-dibromo-5,5-dimethylhydantoin (B127087)Efficient for 2-amino derivatives, mild conditionsRequires thiosemicarbazide (B42300) precursor

Dedicated Synthetic Pathways for 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

The synthesis of the title compound requires specific strategies that incorporate the 2-bromophenyl group at the 5-position and an amine group at the 2-position of the oxadiazole ring.

The most direct route to this compound involves the cyclization of a precursor derived from 2-bromobenzohydrazide (B1329780). This hydrazide is readily prepared from 2-bromobenzoic acid or its corresponding ester. Several methods can then be employed to form the 2-amino-1,3,4-oxadiazole ring.

One common and effective method is the reaction of 2-bromobenzohydrazide with cyanogen (B1215507) bromide (BrCN). This reaction introduces the C2 carbon and the 2-amino group in a single step, typically proceeding in a suitable solvent like methanol (B129727) or ethanol, often with the addition of a base such as potassium bicarbonate to neutralize the HBr formed.

Another widely used pathway is the cyclization of an acylsemicarbazide or acylthiosemicarbazide intermediate.

From Acylsemicarbazide: 2-Bromobenzohydrazide is first reacted with potassium cyanate (B1221674) (KCNO) to form 1-(2-bromobenzoyl)semicarbazide. This intermediate is then subjected to cyclodehydration using reagents like phosphorus oxychloride (POCl₃) to yield the target 2-amino-oxadiazole.

From Acylthiosemicarbazide: A more reactive intermediate, 1-(2-bromobenzoyl)thiosemicarbazide, is formed by reacting the hydrazide with potassium thiocyanate (B1210189) (KSCN). This intermediate undergoes oxidative cyclization more readily. A variety of reagents can effect this transformation, including iodine in the presence of a base, N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The use of tosyl chloride as a dehydrating agent for acylthiosemicarbazides has also been reported to give excellent yields.

Table 2: Reagents for Cyclization of 2-Bromobenzohydrazide Derivatives
PrecursorReagent/MethodTypical ConditionsKey FeatureReference
2-BromobenzohydrazideCyanogen Bromide (BrCN)Alcohol solvent, base (e.g., KHCO₃)Direct, one-step conversion
1-(2-Bromobenzoyl)semicarbazidePhosphorus Oxychloride (POCl₃)RefluxClassical cyclodehydration
1-(2-Bromobenzoyl)thiosemicarbazideIodine/NaOHEthanol, refluxMild oxidative cyclization
1-(2-Bromobenzoyl)thiosemicarbazideTosyl Chloride (TsCl)Pyridine (B92270) or other baseHigh-yielding dehydration
Semicarbazones (from 2-bromobenzaldehyde)Bromine/Acetic AcidRefluxOxidative cyclization of pre-formed semicarbazone

The synthesis of this compound inherently relies on the strategic use of precursors already containing the key functional groups.

For the bromophenyl moiety , the most straightforward strategy is to begin with a commercially available starting material that already contains the 2-bromophenyl group, such as 2-bromobenzoic acid or 2-bromobenzoyl chloride. This ensures the bromine atom is correctly positioned from the outset. Once the oxadiazole ring is formed, the bromine atom on the phenyl ring offers a synthetic handle for further diversification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, though this falls outside the scope of synthesizing the title compound itself.

For the amine moiety , the synthetic strategies are designed to construct the ring with the amino group already in place. As described in the previous section, methods starting from cyanogen bromide, semicarbazides, or thiosemicarbazides directly yield the 2-amino-1,3,4-oxadiazole core. Post-synthesis functionalization of the 2-amino group, for instance, through acylation or alkylation to create more complex derivatives, is a common practice in medicinal chemistry but is a subsequent step after the primary synthesis of the target molecule.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Many modern syntheses of 1,3,4-oxadiazoles can be adapted for the target compound using greener methodologies.

Solvent-Free Methods:

Microwave Irradiation: Reactions can be performed under solvent-free conditions, significantly reducing waste. For instance, the condensation of 2-bromobenzohydrazide with an orthoester or the cyclization of a diacylhydrazine derivative can be accelerated by microwave heating, often on a solid support like alumina.

Grinding Technique: A mechanochemical approach involving grinding the reactants together, sometimes with a catalytic amount of a reagent like iodine, offers an environmentally benign, solvent-free alternative. This method could be applied to the oxidative cyclization of the N-acylhydrazone derived from 2-bromobenzaldehyde (B122850) and a suitable hydrazide.

Catalytic Methods:

Iodine Catalysis: Molecular iodine is an inexpensive, low-toxicity catalyst that can efficiently promote the oxidative cyclization of acylhydrazones or semicarbazones under mild conditions.

Transition Metal Catalysis: Catalytic amounts of copper salts like Cu(OTf)₂ or iron catalysts can be used for oxidative cyclization reactions, replacing stoichiometric and often toxic heavy metal oxidants.

Uronium Coupling Reagents: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used for the cyclodesulfurization of thiosemicarbazides under mild conditions, offering an efficient and environmentally benign alternative to methods using toxic materials like mercury salts.

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product.

In synthesizing this compound, routes with high atom economy are preferable.

Addition Reactions: The reaction of 2-bromobenzohydrazide with cyanogen bromide is highly atom-economical, as the main byproduct is HBr, which can be neutralized by a simple base.

Condensation/Cyclization: Cyclodehydration reactions, where water is the only byproduct, are also highly atom-economical. In contrast, methods that use stoichiometric reagents that are not incorporated into the final product, such as in certain oxidative cyclizations, have lower atom economy.

Scale-Up Considerations and Process Chemistry for this compound

The successful transition of a synthetic route from laboratory-scale to industrial production is a critical aspect of chemical development, governed by the principles of process chemistry. For this compound, a compound of interest in medicinal chemistry, scaling up the synthesis requires careful consideration of safety, cost-effectiveness, environmental impact, and process robustness. The primary route to 5-aryl-2-amino-1,3,4-oxadiazoles involves the cyclization of an acylsemicarbazide or acylthiosemicarbazide precursor. Optimizing this transformation for large-scale production is paramount.

A key challenge in scaling up the synthesis is the selection of the cyclizing agent. While numerous reagents can effect the dehydration and ring-closure of the precursor, their suitability for industrial application varies significantly. Factors such as reagent cost, safety, handling requirements, and the nature of the by-products must be evaluated. For instance, reagents like phosphorus oxychloride, while effective, present handling and waste disposal challenges on a large scale.

Alternative methods employing safer and more economical reagents are therefore preferred for industrial synthesis. One such approach involves the oxidative cyclization of acylthiosemicarbazides. Research has shown that reagents like 1,3-dibromo-5,5-dimethylhydantoin can serve as effective oxidizing agents for this transformation, yielding 5-aryl-2-amino-1,3,4-oxadiazoles in excellent yields. nih.gov A significant advantage of this method is the use of reagents that are commercially inexpensive and safer to handle, making it applicable for large-scale synthesis where other oxidizing agents may not be feasible. nih.govjchemrev.com Another scalable method involves the use of tosyl chloride to mediate the cyclization of acylsemicarbazides or acylthiosemicarbazides. nih.gov

Process optimization also extends to reaction conditions. Solvent selection is critical, with a focus on "green" solvents that are less toxic, environmentally benign, and easily recoverable. Reaction temperature, concentration, and addition rates must be precisely controlled to manage exotherms, minimize side-product formation, and ensure consistent product quality. The work-up and isolation procedures must also be adapted for large volumes, often favoring crystallization over chromatographic purification due to cost and throughput considerations.

Below is a comparative analysis of potential cyclization reagents for the synthesis of this compound, based on general findings for this class of compounds.

Table 1: Comparison of Cyclization Reagents for Large-Scale Synthesis

Reagent Precursor Advantages for Scale-Up Potential Challenges for Scale-Up
1,3-Dibromo-5,5-dimethylhydantoin Acylthiosemicarbazide Inexpensive, safe to handle, high yields. nih.govjchemrev.com Formation of hydantoin (B18101) by-product requires efficient removal.
Iodine / Sodium Hydroxide Acylthiosemicarbazide Readily available reagents. nih.gov Potential for halogenated waste streams; cost of iodine at scale.
Tosyl Chloride / Pyridine Acylthiosemicarbazide Good yields, well-established method. jchemrev.com Use of pyridine can be problematic due to its odor and toxicity; formation of tosyl salts.

Further optimization involves a detailed study of critical process parameters to establish a robust and reproducible manufacturing process. This includes defining acceptable ranges for each parameter to ensure the final product consistently meets the required specifications for purity and yield.

Table 2: Critical Process Parameters and Scale-Up Impact

Parameter Laboratory-Scale Focus Scale-Up Consideration & Impact
Stoichiometry Often uses excess reagent to drive reaction to completion. Minimized excess to reduce cost and waste; precise control needed to avoid by-products.
Temperature Control External heating/cooling baths are effective. Heat transfer is less efficient in large reactors; potential for hot spots or runaway reactions must be managed.
Mixing Magnetic or overhead stirring is sufficient. Inefficient mixing can lead to localized concentration gradients, affecting yield and purity; requires powerful agitation systems.
Purification Column chromatography is common. Crystallization is the preferred method for cost and efficiency; solvent selection and cooling profiles are critical.

| Process Safety | Basic personal protective equipment. | Comprehensive hazard analysis (HAZOP) required; containment strategies for hazardous reagents and potential process deviations. |

Table of Compounds

Compound Name
This compound
1-(2-Bromobenzoyl)semicarbazide
1-(2-Bromobenzoyl)thiosemicarbazide
1,3-Dibromo-5,5-dimethylhydantoin
2-Bromobenzoic acid
Iodine
Phosphorus oxychloride
Pyridine
Semicarbazide
Thiosemicarbazide

Advanced Structural and Spectroscopic Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine by mapping the chemical environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Detailed analysis of the ¹H NMR spectrum in a solvent such as DMSO-d₆ reveals distinct signals corresponding to each type of proton in the molecule. The two protons of the primary amine group (-NH₂) typically appear as a singlet at approximately 7.75 ppm. nih.gov The aromatic protons on the 2-bromophenyl ring exhibit a complex multiplet pattern in the range of 6.94-7.14 ppm, indicative of their varied electronic environments due to the presence of both the bromine atom and the oxadiazole ring. nih.gov

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key signals include those for the two carbons of the 1,3,4-oxadiazole (B1194373) ring, which are highly deshielded. One study identifies these carbons at 158.9 ppm and 147.7 ppm. nih.gov The carbons of the bromophenyl ring appear at distinct chemical shifts, including signals at 132.9 (CH), 131.9 (CH), 125.1 (C), and 115.4 (C). nih.gov The carbon attached to the bromine atom and the carbon linking the phenyl ring to the oxadiazole ring are particularly noteworthy in structural confirmation.

Table 1: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ, ppm)Signal DescriptionAttributionReference
¹H DMSO-d₆7.75Singlet (2H)-NH₂ nih.gov
6.94-7.14Multiplet (4H)Aromatic H nih.gov
¹³C DMSO-d₆158.9C2/C5 (Oxadiazole) nih.gov
147.7C2/C5 (Oxadiazole) nih.gov
140.6C (Aromatic) nih.gov
132.9CH (Aromatic) nih.gov
131.9CH (Aromatic) nih.gov
125.1C (Aromatic) nih.gov
115.4C (Aromatic) nih.gov
106.4CH (Aromatic) nih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental formula of this compound. The technique also provides valuable structural information through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the compound typically exhibits a molecular ion peak (M⁺) corresponding to its molecular weight. For C₈H₆BrN₃O, the expected molecular ion peak is at m/z 240. nih.gov Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern is observed, with an M⁺+2 peak of nearly equal intensity to the M⁺ peak. One analysis reported the molecular ion at m/z 240 (M⁺) and a prominent peak at m/z 241, which was assigned as M⁺+1. nih.gov

The fragmentation of 1,3,4-oxadiazoles under mass spectrometric conditions often involves the characteristic cleavage of the heterocyclic ring. researchgate.net This can lead to the formation of various fragment ions, the analysis of which helps to piece together the molecular structure and confirm the connectivity of the aryl and amine substituents to the oxadiazole core.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound was not found in the searched literature, analysis of its close structural analogue, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, offers valuable insights. nih.gov In the thiadiazole analogue, the bromophenyl ring is twisted relative to the heterocyclic ring, with a dihedral angle of 48.35 (3)°. nih.gov The crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, which link adjacent molecules. nih.gov Similar features, such as a non-coplanar arrangement between the phenyl and oxadiazole rings and the presence of hydrogen bonding involving the amine group and oxadiazole nitrogen atoms, would be expected for the title compound. nih.govresearchgate.net In other 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) structures, molecules have been shown to form dimers or chains through such hydrogen bonds. nih.govnih.gov

Table 2: Crystal Data for the Analogue 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine

ParameterValueReference
Formula C₈H₆BrN₃S nih.gov
Crystal System Monoclinic nih.gov
Dihedral Angle 48.35 (3)° (Bromophenyl vs. Thiadiazole ring) nih.gov
Key Interactions Intermolecular N—H⋯N hydrogen bonds nih.gov

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of the compound shows distinct absorption bands that confirm its structure. nih.gov The N-H stretching vibrations of the primary amine group are typically observed as a sharp band around 3360 cm⁻¹. nih.gov Aromatic C-H stretching appears near 3045 cm⁻¹. nih.gov The conjugated system involving the oxadiazole ring gives rise to a characteristic C=N-N=C stretching vibration at approximately 1613 cm⁻¹. nih.gov The ether-like C-O-C linkage within the oxadiazole ring is identified by strong bands in the 1265-1072 cm⁻¹ region. nih.gov Vibrations corresponding to the aromatic C=C bonds and the substituted benzene (B151609) ring are also clearly identifiable. nih.gov While specific Raman spectroscopy data is not widely reported, it would provide complementary information, particularly for the symmetric vibrations of the molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3360N-H StretchPrimary Amine (-NH₂) nih.gov
3045C-H StretchAromatic Ring nih.gov
1613C=N-N=C Stretch1,3,4-Oxadiazole Ring nih.gov
1470C=C StretchAromatic Ring nih.gov
1265, 1072C-O-C Stretch1,3,4-Oxadiazole Ring nih.gov
980, 890, 750, 595C-H BendingSubstituted Benzene nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For conjugated aromatic systems like this compound, this technique is used to characterize the π-electron system.

The UV-Vis spectrum of 1,3,4-oxadiazole derivatives is typically characterized by strong absorption bands in the ultraviolet region. researchgate.networdpress.com These absorptions are attributed to π → π* and n → π* electronic transitions within the extended conjugated system that includes the phenyl ring and the oxadiazole heterocycle. The exact position of the absorption maximum (λ_max) is influenced by the solvent and the nature of the substituents on the aromatic rings. While specific spectral data for the title compound is not detailed in the provided results, related 2,5-disubstituted 1,3,4-oxadiazoles show absorption maxima in the range of 300-350 nm in solvents like dichloromethane. researchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Isolation

A combination of chromatographic and separation techniques is essential for the isolation and purity verification of this compound following its synthesis.

During the synthesis process, the reaction progress is often monitored by Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates. rsc.orgmdpi.com After the reaction is complete, the crude product is typically isolated by filtration after precipitation in a non-solvent like ice water. nih.gov

Purification is commonly achieved by column chromatography over silica gel or by recrystallization from an appropriate solvent, such as acetone (B3395972) or ethanol, to yield the product as a solid. nih.govrsc.org The melting point of the purified compound serves as an initial indicator of its purity; one study reported a melting point of 68-69 °C for the title compound. nih.gov For rigorous purity assessment, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice, providing quantitative data on the purity of the final compound. synhet.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. nih.govresearchgate.net It provides a framework for predicting molecular structure, vibrational frequencies, and various electronic parameters. researchgate.net For complex heterocyclic systems like 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to gain insights into molecular properties such as the HOMO-LUMO energy gap and molecular electrostatic potential, which are crucial for understanding reactivity. nih.gov Time-Dependent DFT (TD-DFT) extends these principles to study excited states, allowing for the prediction of electronic absorption spectra. nih.govnih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO indicates a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap generally signifies higher reactivity and a greater tendency for electron transfer. nih.gov Computational studies on a series of related 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives have shown that substituents significantly influence this gap. For instance, compounds with nitro substituents tend to have lower energy gaps compared to those with chloro or unsubstituted phenyl rings, suggesting greater reactivity. nih.gov For this series, the calculated HOMO-LUMO energy gaps ranged from 3.15 eV to 3.83 eV. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Representative 1,3,4-Oxadiazole Derivatives (eV). nih.gov
Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4a-6.21-2.463.75
4b-6.24-2.543.70
4c-6.62-3.443.18
4f-6.65-3.503.15

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other species. researchgate.net It is particularly useful for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative electrostatic potential (in red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.

For a molecule like 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine, the MEP surface would be expected to show significant negative potential around the electronegative nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the amine group. These areas represent the likely sites for hydrogen bonding and coordination. Conversely, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and stability of a compound. mdpi.com For this compound, a key conformational variable is the dihedral angle between the planes of the 2-bromophenyl ring and the 1,3,4-oxadiazole ring.

X-ray crystallography studies of related compounds provide insight into this conformation. In the solid state, the thiadiazole analog, 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, exhibits a dihedral angle of 48.35° between the rings. nih.gov In contrast, the parent compound without the bromine substituent, 5-phenyl-1,3,4-oxadiazol-2-amine (B156248), has a much smaller dihedral angle of 13.42°, indicating a more planar conformation. nih.gov The presence of the bulky bromine atom at the ortho position in the target compound likely introduces significant steric hindrance, forcing the phenyl ring to twist out of the plane of the oxadiazole ring, similar to its thiadiazole counterpart. MD simulations would allow for the exploration of this rotational barrier and the accessible conformations in different environments.

Table 2: Comparison of Dihedral Angles in Related Compounds.
CompoundDihedral Angle (°)Reference
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine48.35 nih.gov
5-Phenyl-1,3,4-oxadiazol-2-amine13.42 nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict spectroscopic data, which serves as a valuable tool for structural confirmation when compared with experimental results. DFT calculations can accurately predict vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net Furthermore, TD-DFT calculations are employed to compute the electronic transitions that correspond to UV-Vis absorption spectra. nih.govresearchgate.net These theoretical predictions are instrumental in assigning experimental spectral bands and validating the proposed molecular structure.

Theoretical Studies on Reaction Mechanisms and Pathways Involving the Compound

Computational chemistry provides powerful tools to elucidate reaction mechanisms that are difficult to probe experimentally. For 1,3,4-oxadiazoles, a common synthetic route involves the cyclization of acyl hydrazide precursors. mdpi.com For example, the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through the heterocyclization of 1-acyl-4-R-thiosemicarbazides. mdpi.com Theoretical studies can model the transition states and intermediates of this cyclization process, clarifying the reaction pathway and the role of reagents like iodoxybenzoic acid. mdpi.com Another potential reaction pathway that could be explored computationally is the ring-opening of the oxadiazole core, which has been observed for related derivatives under certain reducing conditions. mdpi.com

Computational Exploration of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the supramolecular architecture and crystal packing of molecules. Computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis can reveal and quantify these weak interactions. researchgate.net For the related compound 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine, DFT calculations have been used to study NCIs, finding that reversible dipole-dipole forces play a significant role. researchgate.net In the crystal structure of similar compounds, intermolecular N-H···N hydrogen bonds are common, often leading to the formation of dimers. nih.gov The presence of the bromine atom in this compound also introduces the possibility of halogen bonding, another important non-covalent interaction that can be explored through computational modeling.

Chemical Reactivity and Transformations of 5 2 Bromophenyl 1,3,4 Oxadiazol 2 Amine

Reactions at the Amine Functionality

The 2-amino group on the 1,3,4-oxadiazole (B1194373) ring is a nucleophilic center that readily participates in various reactions, including acylation, sulfonylation, alkylation, arylation, and condensation.

The primary amine of 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine (B92270), to yield the corresponding N-acylated derivatives. ekb.egd-nb.info This reaction is a common strategy to introduce various functional groups and build more complex molecular architectures. For instance, reaction with chloroacetyl chloride produces N-(5-(substituted)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide, a versatile intermediate for further modifications. d-nb.info

Similarly, sulfonylation can be achieved by treating the amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a suitable solvent, leading to the formation of sulfonamides. These reactions are crucial for creating derivatives with modified electronic properties and biological activities.

Table 1: Examples of Acylation Reactions on 2-Amino-1,3,4-oxadiazole Cores

Acylating Agent Product Structure Reaction Conditions Reference
Acetyl chloride N-(5-aryl-1,3,4-oxadiazol-2-yl)acetamide Triethylamine ekb.eg
Benzoyl chloride N-(5-aryl-1,3,4-oxadiazol-2-yl)benzamide Triethylamine ekb.eg
Chloroacetyl chloride 2-Chloro-N-(5-aryl-1,3,4-oxadiazol-2-yl)acetamide Dimethylformamide, Diisopropylethylamine d-nb.info

N-alkylation of the 2-amino group introduces alkyl chains, which can influence the lipophilicity and steric profile of the molecule. This can be accomplished using alkyl halides in the presence of a base. For example, 5-aryl-1,3,4-oxadiazol-2-amines have been successfully alkylated with long-chain halides like 1-bromododecane. nih.govmdpi.com

Direct N-arylation of the amine functionality can also be achieved, often through coupling reactions with aryl halides. These reactions typically require a catalyst system, such as a copper or palladium catalyst, to facilitate the formation of the new carbon-nitrogen bond. The synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been reported, highlighting the feasibility of this transformation. nih.gov

The primary amine group of this compound can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent like ethanol or dimethylformamide (DMF), sometimes with a catalytic amount of acid. atmiyauni.ac.inasianpubs.org The resulting Schiff bases are valuable intermediates and have been investigated for their diverse biological activities. The formation of an azomethine linkage extends the conjugation of the system and provides a new site for further chemical modification. asianpubs.orgresearchgate.net

Table 2: Synthesis of Schiff Bases from 2-Amino-1,3,4-oxadiazole Derivatives

Carbonyl Compound Solvent Conditions Product Reference
Aromatic Aldehydes Ethanol Reflux 2-((Arylidene)amino)-5-(2-chlorophenyl)-1,3,4-oxadiazole asianpubs.org

Reactions Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a key functional handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. It also presents a site for potential nucleophilic aromatic substitution, although this pathway is generally less favored.

The carbon-bromine bond in this compound is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating several powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly efficient method for forming new carbon-carbon bonds. This methodology has been successfully applied to synthesize complex biaryl and heteroaryl structures from bromo-substituted phenyl-1,3,4-oxadiazoles. nih.govnih.gov A typical catalyst system includes Pd(dppf)Cl2 with a base like K2CO3 or Na2CO3. nih.govnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an arylethynyl linkage. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. nih.govlibretexts.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. cetjournal.it This reaction is instrumental in synthesizing conjugated systems for applications in materials science.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgrug.nl It is a powerful tool for synthesizing complex amines and N-heterocycles. The reaction requires a palladium catalyst, a suitable phosphine ligand (such as XPhos or BrettPhos), and a base. rug.nlnih.gov This transformation allows for the direct introduction of various amine substituents at the 2-position of the phenyl ring, replacing the bromine atom. acsgcipr.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand Reference
Suzuki-Miyaura Boronic acid/ester C-C Pd(dppf)Cl2 nih.govnih.gov
Sonogashira Terminal alkyne C-C (sp) Pd(PPh3)4 / CuI nih.govlibretexts.org

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom with a nucleophile. However, for an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine).

In this compound, the 1,3,4-oxadiazol-2-amine moiety is not a sufficiently strong electron-withdrawing group to significantly activate the bromophenyl ring for SNAr. Consequently, SNAr reactions on this substrate would likely require harsh conditions (high temperatures and pressures) and are generally much less efficient and versatile than the palladium-catalyzed cross-coupling methods described above. acsgcipr.org Therefore, palladium-catalyzed reactions are the preferred synthetic strategy for functionalizing the C-Br bond in this molecule.

Transformations of the 1,3,4-Oxadiazole Ring System

The stability of the 1,3,4-oxadiazole ring is moderate, and it can undergo several transformations, particularly under nucleophilic or thermal conditions. These reactions often leverage the ring's electron-deficient nature to create more complex heterocyclic structures.

Nucleophilic attack is a common pathway for the transformation of the 1,3,4-oxadiazole ring. chemicalbook.com Strong nucleophiles can attack the C2 or C5 positions, leading to cleavage of the ring. This ring-opening is often followed by an intramolecular cyclization, resulting in a complete rearrangement to a different heterocyclic system.

A notable example of this type of transformation is the conversion of 1,3,4-oxadiazole derivatives into fused s-triazole systems. For instance, related 5-substituted-1,3,4-oxadiazole-2-thiols can be reacted with hydrazine hydrate in an acidic medium. This process initiates a ring transformation that leads to the formation of fused heterocyclic systems like 7H-s-triazolo[3,4-b] nih.govacs.orgacs.orgthiadiazines. acs.org This reaction proceeds through a mechanism involving nucleophilic attack by the hydrazine on the oxadiazole ring, leading to its opening and subsequent re-cyclization into the more stable fused triazole structure.

Starting Material (General Class)Reagents and ConditionsProduct (General Class)Reaction Type
S-substituted 5-aryl-1,3,4-oxadiazoleHydrazine Hydrate, Acetic Acid3-aryl-7H- nih.govacs.orgresearchgate.nettriazolo[3,4-b] nih.govacs.orgacs.orgthiadiazineRing Transformation / Rearrangement

This table illustrates a general ring transformation reaction applicable to the 1,3,4-oxadiazole core.

Another significant rearrangement mechanism applicable to oxadiazoles is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction. researchgate.netchim.it This pathway is initiated by the addition of a nucleophile to an electrophilic carbon of the ring, followed by cleavage of an endocyclic bond and subsequent intramolecular cyclization to yield a new heterocyclic product.

The 1,3,4-oxadiazole ring, being electron-deficient, is not typically reactive as a diene component in standard [4+2] cycloaddition (Diels-Alder) reactions. Its aromatic character and low electron density at the carbon atoms make it a poor participant. While cycloaddition reactions are fundamental for synthesizing many heterocyclic compounds, direct participation of the 1,3,4-oxadiazole ring of this compound in such reactions is not commonly reported. Transformations involving cycloaddition would likely require prior modification of the substituents to introduce a more reactive diene or dienophile moiety.

Regioselectivity and Stereoselectivity in Reactions of the Compound

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.com In the context of this compound, regioselectivity is a critical consideration, particularly in reactions involving the synthesis of the core structure or modifications to its substituents.

A key example of regioselectivity is observed in the synthesis of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors. The choice of cyclizing reagent can selectively determine whether an oxadiazole or a thiadiazole ring is formed. organic-chemistry.org

Using a reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in DMSO favors desulfurization and subsequent cyclization to form the 2-amino-1,3,4-oxadiazole .

Conversely, employing p-toluenesulfonyl chloride (p-TsCl) in a polar solvent promotes dehydrative cyclization to yield the isomeric 2-amino-1,3,4-thiadiazole . organic-chemistry.org

This reagent-controlled selectivity provides a powerful tool for directing the outcome of the heterocyclization process.

Precursor IntermediateReagent/SolventMajor ProductSelectivity
AcylthiosemicarbazideEDC·HCl / DMSO2-Amino-1,3,4-oxadiazoleRegioselective (O-cyclization)
Acylthiosemicarbazidep-TsCl / NMP2-Amino-1,3,4-thiadiazoleRegioselective (S-cyclization)

This table demonstrates the regioselective synthesis of related heterocyclic rings based on reagent choice.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org For reactions involving this compound, stereoselectivity would become a factor if a reaction creates a new chiral center or a geometric isomer (E/Z). For instance, in a hypothetical addition reaction to a side chain, the approach of the reagent could be directed by the bulky heterocyclic scaffold, leading to the preferential formation of one stereoisomer. However, without specific reactions that generate such isomers, the discussion of stereoselectivity remains theoretical.

Mechanistic Studies of Key Chemical Transformations

Mechanistic studies provide insight into the step-by-step processes of chemical reactions. For the transformations of 1,3,4-oxadiazoles, a key and well-studied pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.netchim.it This mechanism is particularly relevant for the reaction of electron-deficient heterocycles with strong nucleophiles.

The ANRORC mechanism for a 1,3,4-oxadiazole like this compound would generally proceed through the following stages:

Addition: A potent nucleophile (e.g., an amide or hydrazide) attacks one of the electrophilic carbon atoms of the oxadiazole ring (C2 or C5). This initial step breaks the aromaticity of the ring and forms a tetrahedral intermediate.

Ring Opening: The unstable intermediate undergoes a cleavage of one of the ring bonds, typically the weak N-O bond, to form an open-chain intermediate. chim.it

Ring Closure: The open-chain intermediate, now possessing nucleophilic and electrophilic ends, undergoes a rapid intramolecular cyclization. This step forms a new, often more thermodynamically stable, heterocyclic ring.

This mechanistic pathway explains many of the observed ring transformation reactions where a 1,3,4-oxadiazole is converted into another heterocycle, such as a triazole or thiadiazine, providing a rational basis for predicting the products of nucleophilic reactions on this ring system. acs.org

Applications and Advanced Material Science Perspectives

Role as a Synthetic Intermediate in Organic Synthesis

The structural features of 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine make it a versatile building block in organic synthesis. The presence of the amino group, the bromo-substituent, and the oxadiazole ring itself offers multiple reaction sites for constructing larger and more intricate molecular frameworks.

Precursor to Complex Heterocyclic Systems

The 2-amino-1,3,4-oxadiazole scaffold is a well-established starting point for the synthesis of a wide array of complex heterocyclic systems. The amino group can be readily acylated, alkylated, or used in condensation reactions to build new rings or link to other molecular fragments. For instance, derivatives of 2-amino-5-substituted-1,3,4-oxadiazoles are prepared through the cyclization of semicarbazones, often using an oxidizing agent like bromine in acetic acid. researchgate.net This fundamental structure serves as a key intermediate. myskinrecipes.com

Researchers have successfully used related 2-amino-5-aryl-1,3,4-oxadiazole structures to synthesize more complex molecules with significant biological activity. For example, by reacting the amino group, it is possible to create elaborate derivatives, such as quinoline-oxadiazole hybrids, which have been investigated for their potential as anticancer and antimicrobial agents. rsc.orgrsc.org The synthesis often involves multi-step pathways where the initial oxadiazole amine is modified to introduce new functional groups or to be integrated into a larger system. researchgate.netorientjchem.org The bromo-substituent on the phenyl ring is particularly significant as it provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the introduction of diverse aryl, alkyl, or amino groups at that position, further expanding the molecular complexity.

Building Block for Polymeric Materials

The 1,3,4-oxadiazole (B1194373) ring is known for its high thermal stability and electron-deficient nature, making it a desirable component in advanced polymers. lifechemicals.com These polymers often exhibit excellent heat resistance and are used as electron-transporting materials in electronic devices. lifechemicals.com While direct polymerization of this compound is not extensively documented, its structural motifs are characteristic of monomers used in creating such high-performance polymers.

The general class of 2,5-disubstituted 1,3,4-oxadiazoles serves as a building block for creating heat-resistant and electron-transporting polymers. lifechemicals.com The synthesis of such polymers could potentially involve a polycondensation reaction where the bromo- and amino- functionalities of the title compound are utilized to form long polymer chains. The oxadiazole heterocycle itself is a key structural unit in the development of novel energetic materials and polymers. lifechemicals.comnih.govosti.gov The living polymerization of related heterocyclic monomers, like 2-oxazolines, allows for the creation of well-defined polymer architectures, including block copolymers and hydrogels, highlighting the utility of such heterocycles as macromonomers. researchgate.net

Potential in Functional Materials Research

The inherent electronic and structural properties of the 2-amino-5-aryl-1,3,4-oxadiazole framework suggest significant potential in the development of novel functional materials, from optoelectronics to chemical sensors.

Optoelectronic Properties (e.g., in OLEDs, luminescent materials)

The 1,3,4-oxadiazole moiety is a well-known electron-transporting chromophore and is frequently incorporated into materials designed for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). lifechemicals.com Polymers and small molecules containing this heterocycle are often used in the electron-transport layers of OLEDs due to their electronic properties. lifechemicals.com

Derivatives of 1,3,4-oxadiazole are noted for their luminescent properties. nih.gov For example, a 1,3,4-oxadiazole-based chemosensor was designed that exhibits a prominent fluorescence enhancement in the presence of specific metal ions. rsc.org The electronic transitions, typically π-π* and n-π*, are responsible for their UV-Vis absorption and fluorescence behavior. researchgate.net The specific substitution on the phenyl and amino groups of this compound can be tuned to modify these optoelectronic properties, potentially leading to new materials for light-emitting applications or fluorescent probes.

Table 1: Spectroscopic Properties of a Related 1,3,4-Oxadiazole Ligand and its Metal Complexes researchgate.net
CompoundUV-Vis Absorption Peaks (nm)Assignment
2-amino-5-phenyl-1,3,4-oxadiazole (Ligand)260, 319π-π* and n-π*
Mn(II) Complex260Charge Transfer (C.T)
Cu(II) Complex305, 609, 673, 827Charge Transfer and d-d transitions

Coordination Chemistry and Metal Complexes

The 2-amino-5-phenyl-1,3,4-oxadiazole structure acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the oxadiazole ring and the nitrogen of the exocyclic amino group. researchgate.net This chelation capability allows for the formation of stable metal complexes with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The resulting complexes often have a general formula of [M(L)₂Cl₂]. researchgate.net

The coordination of the ligand to the metal center is confirmed through techniques like FT-IR spectroscopy, where shifts in the vibrational frequencies of the C=N and NH₂ groups are observed upon complexation. The study of these metal complexes is an active area of research, as the coordination can induce or enhance properties such as catalytic activity or biological function. mdpi.com For example, palladium(II) complexes with related 1,3,4-oxadiazole-2-thiol (B52307) ligands have been synthesized and characterized for their potential biological activities. researchgate.net The specific geometry and electronic structure of the complex depend on the metal ion and the ligand itself. mdpi.com

Table 2: Magnetic Moment of Metal Complexes with 2-amino-5-phenyl-1,3,4-oxadiazole researchgate.net
Metal ComplexEffective Magnetic Moment (B.M.)Inferred Property
[Mn(L)₂Cl₂]4.68Paramagnetic (high spin)
[Co(L)₂Cl₂]3.85Paramagnetic (high spin)
[Ni(L)₂Cl₂]2.95Paramagnetic (high spin)
[Cu(L)₂Cl₂]1.63Paramagnetic (high spin)

Chemosensors and Probes (e.g., pH-sensing)

The ability of the 1,3,4-oxadiazole scaffold to interact with ions and its responsive fluorescence properties make it an excellent candidate for the development of chemosensors. Derivatives of 2-amino-5-substituted-1,3,4-oxadiazole have been successfully employed as selective chemosensors for metal ions like Ni(II). nih.gov The sensing mechanism often involves a change in the fluorescence or colorimetric properties of the molecule upon binding with the target analyte. nih.govrsc.org

Furthermore, oxadiazole-based probes have been designed for pH sensing. mdpi.com A water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative demonstrated a real-time naked-eye colorimetric and "turn-off" fluorescence response in the slightly acidic pH range of 5.5-6.5. mdpi.com This response is typically due to the protonation or deprotonation of nitrogen atoms within the heterocyclic system, which alters the intramolecular charge transfer (ICT) characteristics and thus the photophysical properties of the molecule. mdpi.com The structure of this compound, with its multiple nitrogen atoms, provides the necessary features to be developed into a pH-sensitive probe.

Applications in Analytical Chemistry (e.g., as reagents)

Currently, there is a lack of specific, publicly available research detailing the application of This compound as a reagent in analytical chemistry.

While the broader class of 1,3,4-oxadiazole derivatives has been explored for various analytical applications, including as chemosensors and chromogenic reagents for the detection of metal ions, specific studies and detailed research findings for this compound in this context are not documented in the reviewed scientific literature. The potential for this compound to act as a chelating agent or a chemical sensor, owing to the presence of the oxadiazole ring and the bromo-phenyl moiety, remains an area for future investigation.

Further research would be necessary to establish its efficacy, selectivity, and sensitivity as an analytical reagent and to gather the data required for a comprehensive assessment, including the development of data tables on its performance in various analytical methods.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented, but future research should focus on developing more sustainable and efficient methods tailored for producing 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine and its derivatives. Conventional methods often rely on harsh reagents like phosphorus oxychloride or strong acids. mdpi.comresearchgate.net

Emerging sustainable approaches that warrant exploration include:

Electrochemical Synthesis : The electrooxidation of semicarbazones at a platinum electrode presents an environmentally benign alternative for creating the 2-amino-1,3,4-oxadiazole ring. researchgate.netresearchgate.net This method avoids harsh chemical oxidants and often proceeds at room temperature. researchgate.net

Iodine-Mediated Cyclization : Using iodine as an oxidizing agent for the cyclization of acylthiosemicarbazides is another promising route. nih.gov This approach is advantageous due to the use of a milder, more environmentally friendly reagent. researchgate.net

Microwave-Assisted Synthesis : The application of microwave irradiation can significantly reduce reaction times and improve yields, offering a more energy-efficient pathway. researchgate.net

Multicomponent Domino Reactions : One-pot reactions that combine multiple steps, such as the domino reaction involving hydrazides, isothiocyanates, and bromoacetic acid, offer a concise and efficient route to N-substituted 2-amino-1,3,4-oxadiazoles. acs.org

A key challenge is adapting these methods to the specific steric and electronic properties of the 2-bromobenzoyl precursor and optimizing conditions to maximize yield and purity.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling could accelerate its development for specific applications.

Future research in this area should include:

Density Functional Theory (DFT) Studies : DFT can be used to investigate the molecule's electronic structure, stability, and reactivity. nih.gov This can help predict its behavior in chemical reactions and its potential as an electronic material.

Molecular Docking Simulations : Given that 1,3,4-oxadiazole (B1194373) derivatives are known to be potent enzyme inhibitors, molecular docking can be employed to screen this compound and its virtual derivatives against various biological targets, such as EGFR tyrosine kinase or peptide deformylase. nih.govnih.govrsc.orgnih.gov This allows for the rational design of new potential therapeutic agents.

Molecular Dynamics (MD) Simulations : MD simulations can confirm the stability of potential ligand-protein complexes identified through docking, providing insights into the dynamic behavior of the molecule at the active site of a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis : By correlating the physicochemical and structural properties of a series of derivatives with their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized compounds. nih.gov

The challenge lies in the accuracy of the computational models and the need for experimental validation of the predictions.

Unexplored Reactivity Pathways and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, opening up pathways to a vast library of new compounds with diverse functionalities.

Key areas for exploration include:

Functionalization of the Amino Group : The 2-amino group on the oxadiazole ring is a versatile handle for derivatization. It can react with various electrophiles, such as acid halides and sulfonyl chlorides, to form amides and sulfonamides, respectively, allowing for the introduction of a wide range of functional groups. acs.org

Cross-Coupling Reactions at the Bromine Site : The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the linkage of various aryl, alkyl, or alkynyl groups, dramatically increasing the structural complexity and enabling the synthesis of molecules for materials science applications.

Reactions of the Oxadiazole Ring : While generally stable, the 1,3,4-oxadiazole ring can undergo rearrangement or ring-opening reactions under specific conditions, potentially leading to other heterocyclic systems. mdpi.com

The primary challenge is to achieve selectivity, modifying one part of the molecule without affecting other reactive sites, such as achieving C-C coupling at the bromine position without interfering with the 2-amino group.

Integration into Advanced Functional Material Systems

The 1,3,4-oxadiazole moiety is known for its excellent thermal stability and electron-transporting properties, making it a valuable component in materials science. bohrium.comlifechemicals.com

Future research should investigate the integration of this compound into:

Electron-Transporting Polymers : The compound could serve as a monomer or a pendant group in polymers designed for use in organic light-emitting diodes (OLEDs) or other electronic devices. lifechemicals.com

Heat-Resistant Polymers : The inherent stability of the oxadiazole ring suggests that polymers incorporating this moiety could exhibit high thermal resistance. lifechemicals.com

Luminescent Materials and Dyes : The conjugated system of the molecule could be extended through derivatization to create novel fluorescent dyes for applications in sensing or as laser dyes. lifechemicals.com

A significant challenge will be the synthesis of well-defined polymers and the characterization of their material properties, such as thermal stability, conductivity, and photophysical behavior.

Strategies for Enhancing Selectivity and Efficiency in Chemical Transformations

Improving the efficiency and selectivity of reactions involving this compound is crucial for its practical application.

Prospective strategies include:

Regioselective Synthesis : In the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide (B42300) precursors, the choice of cyclizing agent and reaction conditions can dictate the regiochemical outcome, selectively forming either the oxadiazole or a thiadiazole. acs.org For instance, using EDC·HCl in DMSO favors oxadiazole formation, while p-TsCl with an amine base in NMP can favor the thiadiazole. acs.org Careful selection of reagents is needed to ensure the exclusive formation of the desired oxadiazole.

Catalyst Development : For derivatization via cross-coupling reactions, developing or selecting highly active and selective catalysts will be key to achieving high yields and minimizing side reactions, particularly given the multiple functional groups on the molecule.

Process Optimization : Systematic optimization of reaction parameters such as solvent, temperature, and reagent stoichiometry for both the core synthesis and subsequent derivatization steps will be essential for developing scalable and cost-effective chemical processes.

The table below summarizes the key future research directions and associated challenges.

Research Area Objective Key Methodologies/Approaches Primary Challenges
7.1. Novel and Sustainable Synthesis Develop green and efficient methods for synthesis.Electrooxidation, Iodine-mediated cyclization, Microwave-assistance, Domino reactions. researchgate.netresearchgate.netresearchgate.netacs.orgAdapting methods to the specific substrate; optimizing yield and purity.
7.2. Advanced Computational Modeling Predict properties and guide experimental design.DFT, Molecular Docking, MD Simulations, QSAR. nih.govnih.govModel accuracy; requirement for experimental validation.
7.3. Unexplored Reactivity Create diverse derivatives for various applications.Amino group functionalization, Cross-coupling at bromine, Ring transformations. mdpi.comacs.orgAchieving high selectivity between multiple reactive sites.
7.4. Advanced Functional Materials Integrate into high-performance materials.Polymerization, development of luminescent materials. lifechemicals.comSynthesis of well-defined polymers; material property characterization.
7.5. Enhancing Selectivity & Efficiency Improve practicality and cost-effectiveness of synthesis.Reagent-based regioselective control, catalyst development, process optimization. acs.orgEnsuring exclusive formation of desired isomers; catalyst deactivation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization of a hydrazide intermediate. For example, 2-bromobenzoic acid can be esterified, converted to a hydrazide (via reaction with hydrazine hydrate), and cyclized using phosphorus oxychloride (POCl₃) or cyanogen bromide (BrCN) to form the oxadiazole ring. Key intermediates (e.g., hydrazides) are characterized via FTIR (C=O and N–H stretches), 1H^1 \text{H}-NMR (amide proton at δ ~9–10 ppm), and mass spectrometry (molecular ion peak) .
  • Critical Step : Cyclization efficiency depends on the dehydrating agent. POCl₃ may yield higher purity but requires careful handling due to toxicity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Key Data :

  • FTIR : Absence of C=O (amide) at ~1650 cm1^{-1} and presence of C=N (oxadiazole) at ~1600 cm1^{-1}.
  • 1H^1 \text{H}-NMR : Aromatic protons (δ 7.2–8.0 ppm, integrating for 4H from the bromophenyl group) and NH2_2 protons (δ ~5.5 ppm, broad singlet).
  • 13C^{13} \text{C}-NMR : Signals for oxadiazole carbons (C2 at ~165 ppm, C5 at ~105 ppm) and aromatic carbons (C–Br at ~130 ppm) .

Q. What preliminary biological activities have been reported for 1,3,4-oxadiazole derivatives, and how are these assays designed?

  • Assay Design : Antimicrobial activity is evaluated via disk diffusion (Kirby-Bauer) or microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antifungal assays use C. albicans .
  • Findings : Oxadiazoles with electron-withdrawing groups (e.g., Br, Cl) show enhanced activity due to improved membrane penetration. For example, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives exhibit MIC values of 8–32 µg/mL .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Structural Insights : The oxadiazole ring (O2/C5/N1/N2/C6) forms dihedral angles of ~5–10° with the bromophenyl group, inducing planarity. Intermolecular N–H···N hydrogen bonds create dimeric R22_2^2(8) motifs, stabilizing the lattice. Weak C–H···π interactions further enhance packing .
  • Impact : Planarity and hydrogen bonding correlate with solubility and thermal stability (e.g., melting points ~144–150°C) .

Q. What contradictions exist in reported bioactivity data for bromophenyl-substituted oxadiazoles, and how can they be resolved?

  • Contradictions : Some studies report strong antimicrobial activity (MIC <10 µg/mL), while others show moderate effects (MIC >50 µg/mL). Discrepancies arise from substituent position (ortho vs. para) and assay conditions (e.g., broth media, inoculum size) .
  • Resolution : Standardize protocols (CLSI guidelines) and use structure-activity relationship (SAR) models. For example, 2-bromophenyl derivatives exhibit higher logP values, enhancing lipid bilayer penetration .

Q. How can computational methods predict the binding affinity of this compound to bacterial targets?

  • Approach : Molecular docking (AutoDock Vina) against S. aureus dihydrofolate reductase (DHFR, PDB: 3SRW) reveals hydrogen bonds between NH2_2 (oxadiazole) and Asp27/Glu28 residues. MD simulations (AMBER) assess stability over 50 ns .
  • Validation : Compare with experimental IC50_{50} values from enzyme inhibition assays.

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Challenges : Low yields (~40%) during cyclization due to side reactions (e.g., hydrolysis of POCl₃).
  • Optimization : Use microwave-assisted synthesis (100°C, 30 min) to improve yield (~75%) and purity. Replace POCl₃ with polymer-supported reagents for safer handling .

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Reactant of Route 1
Reactant of Route 1
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.